molecular formula C14H28N4O8 B8056688 cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Cat. No.: B8056688
M. Wt: 380.39 g/mol
InChI Key: SPMZKMAYHKMNQE-FGCWDYKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

  • Acetic Acid

  • Pyrrolidinone Derivatives

    • Industrial production methods for these derivatives are less common but can involve similar asymmetric synthesis techniques used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10N2O2.2C2H4O2/c2*1-3-2-7(9)5(8)4(3)6;2*1-2(3)4/h2*3-4,9H,2,6H2,1H3;2*1H3,(H,3,4)/t2*3-,4-;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMZKMAYHKMNQE-FGCWDYKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O.CC1CN(C(=O)C1N)O.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O.C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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